molecular formula C12H10ClN3 B3383782 2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole CAS No. 488817-09-0

2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B3383782
CAS No.: 488817-09-0
M. Wt: 231.68 g/mol
InChI Key: NKGCZTWDBXFGEH-UHFFFAOYSA-N
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Description

2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that combines the structural features of pyrimidine and isoindole Pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3, while isoindole is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as 2-chloropyrimidine , have been used in various biochemical applications

Mode of Action

Compounds with similar structures are often involved in interactions with various biochemical targets . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Similar compounds have been used in the synthesis of various biochemical substances . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of 2,4-dichloropyrimidine with an appropriate isoindole derivative. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C, to facilitate the nucleophilic substitution of the chlorine atom at the 4-position of the pyrimidine ring by the isoindole moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position of the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The isoindole moiety can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives, depending on the reducing agent and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: N-oxides or other oxidized isoindole derivatives.

    Reduction: Dihydro or tetrahydro isoindole derivatives.

Scientific Research Applications

2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloropyrimidin-4-yl)-1H-indole: Similar structure but lacks the dihydro component of the isoindole ring.

    2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Contains a pyridine ring fused to a pyrrole ring instead of an isoindole.

Uniqueness

2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole is unique due to its combination of pyrimidine and isoindole structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and development.

Properties

IUPAC Name

2-(2-chloropyrimidin-4-yl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-12-14-6-5-11(15-12)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGCZTWDBXFGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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